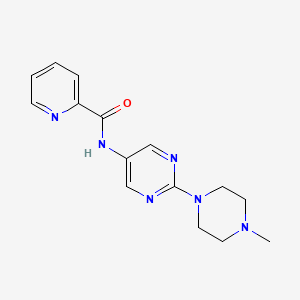

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-12(11-18-15)19-14(22)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXBDCPMBWKBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chloropyrimidine with 4-methylpiperazine to form 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with picolinic acid or its derivatives under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Cancer Research

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide has shown promise as an anticancer agent. Its ability to inhibit Chk1 can disrupt the proliferation of cancer cells, making it a potential candidate for cancer therapies. Research indicates that compounds targeting similar pathways have demonstrated effectiveness against various cancer types, including leukemia and solid tumors .

Cell Cycle Regulation

The disruption of cell cycle progression due to Chk1 inhibition has implications for understanding cancer biology and developing new therapeutic strategies. Studies have highlighted the importance of targeting cell cycle checkpoints in cancer treatment, indicating that this compound could contribute to novel therapeutic approaches by enhancing the efficacy of existing treatments.

Biochemical Pathways

The inhibition of Chk1 affects several biochemical pathways that are critical for cellular processes such as growth, division, and apoptosis. This makes this compound a valuable tool for studying these pathways in both normal and cancerous cells .

Mechanism of Action

The mechanism by which N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Shares the piperazine and pyrimidine rings but differs in the functional groups attached.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar core structure with different substituents, used as acetylcholinesterase inhibitors.

Uniqueness

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is unique due to its combination of the picolinamide group with the piperazine and pyrimidine rings, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with an average molecular weight of approximately 412.49 g/mol. It features a complex structure that includes a pyrimidine ring substituted with a piperazine moiety, which is often associated with various biological activities.

Research indicates that compounds similar to this compound may interact with several biological targets:

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism. This inhibition can lead to reduced blood glucose levels and improved lipid profiles in animal models .

- Tyrosine Kinase Inhibition : The compound may also exhibit activity against tyrosine kinases, similar to imatinib, which is used in treating certain types of cancer .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies and Research Findings

- Inhibition Studies : A series of inhibitors based on picolinamide and pyrimidine structures were synthesized, demonstrating potent activity against 11β-HSD1. One specific compound showed not only enzyme inhibition but also favorable pharmacokinetic profiles, indicating potential for oral bioavailability .

- Anticancer Activity : Research has indicated that compounds with similar structures can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies showed that the introduction of specific substituents enhanced the anticancer properties significantly .

- Synergistic Effects : In combination therapy studies, certain derivatives of this compound have shown synergistic effects when administered alongside established drugs like metformin, enhancing their therapeutic efficacy against metabolic disorders .

Q & A

Basic: What synthetic strategies are commonly employed for N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)picolinamide and its structural analogs?

Answer:

The synthesis typically involves coupling a pyrimidine core with substituted piperazine and picolinamide moieties. For example:

- Step 1: React 5-bromopyrimidine derivatives with 4-methylpiperazine under Buchwald-Hartwig amination conditions to install the piperazine group.

- Step 2: Introduce the picolinamide group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Purification: Use normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol gradients) or amine-functionalized columns for intermediates .

- Yield Optimization: Adjust reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of arylpiperazine derivatives to improve efficiency .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Key for confirming regiochemistry and substituent integration. For example, δ 9.09 ppm (s, 1H) corresponds to the pyrimidine proton, while δ 3.11–2.44 ppm (m) reflects piperazine methylene groups .

- LCMS: Validates molecular weight (e.g., m/z = 472.1 [M + H]+) and purity (>98% @ 215/254 nm) .

- HPLC: Normal-phase or reverse-phase systems resolve impurities, particularly for arylpiperazine variants .

Advanced: How can researchers design experiments to evaluate receptor binding selectivity (e.g., dopamine D3 vs. D2 receptors)?

Answer:

- Radioligand Binding Assays: Use [3H]spiperone for D2 and [3H]PD-128907 for D3 receptors. Measure IC50 values in transfected HEK-293 cells .

- Functional Selectivity: Employ cAMP accumulation assays; D3 receptors typically inhibit cAMP more potently than D2.

- Structural Modifications: Introduce bulky substituents (e.g., trifluoromethoxy groups) on the arylpiperazine ring to enhance D3 selectivity, as steric hindrance reduces D2 affinity .

Advanced: How should conflicting pharmacological data (e.g., binding affinity discrepancies) be resolved?

Answer:

- Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods (e.g., whole-cell vs. membrane extracts) .

- Receptor Density: Normalize data to receptor expression levels (Bmax) using quantitative Western blotting.

- Statistical Validation: Apply ANOVA with post-hoc tests to assess inter-study variability. For example, discrepancies in Ki values >10-fold warrant re-evaluation of competitive binding models .

Advanced: What computational approaches support structure-activity relationship (SAR) analysis for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., acetylcholinesterase or dopamine D3). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the piperazine methyl group .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) for binding-site residues .

- Free Energy Calculations: Apply MM/GBSA to rank derivatives by ΔGbind, prioritizing modifications (e.g., fluorinated aryl groups) that enhance binding .

Advanced: What crystallographic methods are suitable for resolving the compound’s 3D structure?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.8 Å) diffraction.

- Phase Determination: Apply molecular replacement with CCP4 suite programs (e.g., Phaser) using a pyrimidine-piperazine template (PDB: 4U5P) .

- Refinement: Use REFMAC for maximum-likelihood refinement, incorporating anisotropic B-factors and TLS parameters for piperazine ring flexibility .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized?

Answer:

- LogP Modulation: Introduce polar groups (e.g., hydroxyl or methoxy) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Metabolic Stability: Replace labile methyl groups on piperazine with deuterated analogs to slow CYP450-mediated oxidation .

- In Vivo Testing: Use LC-MS/MS to measure plasma half-life in rodent models. For analogs with poor bioavailability (<20%), employ prodrug strategies (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.